molecular formula C15H17BrN4O B7449749 N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide

Katalognummer: B7449749
Molekulargewicht: 349.23 g/mol
InChI-Schlüssel: WRKHYIHYJLRQGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide inhibits the activity of BET proteins by binding to their bromodomains. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones. This binding allows BET proteins to regulate gene expression. This compound binds to the bromodomain of BET proteins, preventing them from binding to chromatin and regulating gene expression. This leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide in lab experiments is its potency. It has been shown to have a potent inhibitory effect on the growth of cancer cells. Another advantage is its specificity. It targets the bromodomain of BET proteins, which are known to play a key role in regulating gene expression. One limitation of using this compound in lab experiments is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide. One direction is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the role of BET proteins in other diseases, such as inflammatory diseases and neurological disorders. Additionally, the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, could be explored to enhance their efficacy. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of this compound, making it a more effective therapeutic agent.

Synthesemethoden

The synthesis method of N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-bromo-1,8-naphthyridin-2-amine, which undergoes a reaction with cyclobutanone to form the intermediate product. This intermediate product is then reacted with methylamine and acetic anhydride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) proteins. BET proteins are a family of proteins that play a key role in regulating gene expression. This compound binds to the bromodomain of BET proteins, preventing them from binding to chromatin and regulating gene expression. This leads to the inhibition of cancer cell growth.

Eigenschaften

IUPAC Name

N-(6-bromo-1,8-naphthyridin-2-yl)-2-[cyclobutyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-20(12-3-2-4-12)9-14(21)18-13-6-5-10-7-11(16)8-17-15(10)19-13/h5-8,12H,2-4,9H2,1H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKHYIHYJLRQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=NC=C(C=C2C=C1)Br)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.